molecular formula C20H27Cl3N2O B4709609 {2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4709609
M. Wt: 417.8 g/mol
InChI Key: CRACODAVCAOPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as SAR-110894 and is a potent and selective antagonist of the serotonin 5-HT6 receptor. In

Mechanism of Action

SAR-110894 is a selective antagonist of the serotonin 5-HT6 receptor. This receptor is primarily found in the central nervous system and is involved in various physiological processes such as learning, memory, and appetite regulation. By blocking the 5-HT6 receptor, SAR-110894 can modulate these processes and potentially improve cognitive function and metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that SAR-110894 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Furthermore, this compound has also been shown to reduce food intake and body weight in animal models of obesity. SAR-110894 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of SAR-110894 is its selectivity for the 5-HT6 receptor, which reduces the potential for off-target effects. Furthermore, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of SAR-110894 is its low aqueous solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on SAR-110894. One potential avenue is the investigation of this compound's potential in the treatment of other cognitive disorders such as Parkinson's disease and Huntington's disease. Furthermore, research could also explore the potential of SAR-110894 in the treatment of metabolic disorders such as non-alcoholic fatty liver disease. Finally, there is also potential for the development of SAR-110894 analogs with improved pharmacokinetic properties and selectivity for the 5-HT6 receptor.

Scientific Research Applications

SAR-110894 has shown great potential in various scientific research applications. Studies have shown that this compound can be used in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Furthermore, research has suggested that SAR-110894 may also have potential in the treatment of obesity and diabetes.

properties

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.2ClH/c21-19-7-3-1-6-18(19)15-24-20-8-4-2-5-17(20)14-23-13-16-9-11-22-12-10-16;;/h1-8,16,22-23H,9-15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRACODAVCAOPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
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{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 5
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{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride

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